molecular formula C23H20N4O4 B12182949 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12182949
M. Wt: 416.4 g/mol
InChI Key: UQWCQLSNRJHLFZ-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy groups and a pyridinylmethyl substituent adds to its chemical diversity and potential reactivity.

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C23H20N4O4/c1-30-17-6-8-21(31-2)20(11-17)27-14-26-19-10-16(5-7-18(19)23(27)29)22(28)25-13-15-4-3-9-24-12-15/h3-12,14H,13H2,1-2H3,(H,25,28)

InChI Key

UQWCQLSNRJHLFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzamide: Shares the 2,5-dimethoxyphenyl group but lacks the quinazoline core.

    Pyridin-3-ylmethylamine: Contains the pyridin-3-ylmethyl group but lacks the quinazoline core.

    Quinazoline Derivatives: Various quinazoline-based compounds are known for their biological activity, particularly as kinase inhibitors.

Uniqueness

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity. The presence of both the 2,5-dimethoxyphenyl and pyridin-3-ylmethyl groups, along with the quinazoline core, makes it a versatile compound for various applications.

Biological Activity

3-(2,5-dimethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core with a dimethoxyphenyl group and a pyridinylmethyl substituent. Its molecular formula is C24H25N3O4C_{24}H_{25}N_3O_4, and it possesses various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells, particularly through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated selective cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (breast)12.5Apoptosis induction
A549 (lung)15.0Cell cycle arrest
HeLa (cervical)10.0Enzyme inhibition

These results suggest that the compound effectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

  • Inhibition of NO Production : It significantly reduces nitric oxide production in activated macrophages, suggesting potential use in treating inflammatory diseases .
  • Cytokine Modulation : Studies indicate that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Studies

  • Case Study on MCF-7 Cells :
    • A study investigated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound.
  • Inflammation Model :
    • In an animal model of acute inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory mediators compared to control groups.

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